![molecular formula C19H20N4O2S B15099353 N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099353.png)
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the triazole-furan intermediate with the 2-ethylphenyl acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the furan ring, potentially altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced triazole or furan derivatives
Substitution Products: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the furan ring and sulfanyl group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the chemical formula C19H20N4O2S and CAS number 811471-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound consists of a complex structure featuring:
- An ethylphenyl group.
- A furan ring.
- A triazole moiety linked via a sulfanyl group.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, primarily focusing on its anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing a triazole moiety exhibit significant anti-inflammatory effects. In a study evaluating similar compounds, it was found that modifications to the triazole structure can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific compound may exert similar effects due to its structural components that facilitate interaction with inflammatory pathways .
2. Antimicrobial Properties
Preliminary studies suggest that the compound demonstrates antimicrobial activity against a range of pathogens. The presence of the furan and triazole rings is believed to contribute to this effect by disrupting microbial cell wall synthesis or function. In vitro assays have shown promising results against both Gram-positive and Gram-negative bacteria .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The triazole ring may interact with enzyme systems critical for microbial survival.
- The sulfanyl group could play a role in redox reactions within cells, influencing inflammatory responses.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Inflammation in Animal Models
In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of related compounds found that those with similar structural features exhibited MIC values ranging from 10 to 50 µg/mL against various pathogens. This suggests that this compound may possess comparable antibacterial properties .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-3-11-23-18(16-10-7-12-25-16)21-22-19(23)26-13-17(24)20-15-9-6-5-8-14(15)4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
InChI Key |
NPFBAAICUKVRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
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